molecular formula C18H18ClNO2 B6025306 2-benzyl-4-(2-chlorobenzoyl)morpholine

2-benzyl-4-(2-chlorobenzoyl)morpholine

Cat. No. B6025306
M. Wt: 315.8 g/mol
InChI Key: WVFBHFRSGSJAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-4-(2-chlorobenzoyl)morpholine is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a member of the morpholine family of compounds, which are widely used in pharmaceuticals, agrochemicals, and other industries.

Mechanism of Action

The mechanism of action of 2-benzyl-4-(2-chlorobenzoyl)morpholine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cancer cell growth and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on cognitive function and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 2-benzyl-4-(2-chlorobenzoyl)morpholine in lab experiments include its high potency and selectivity for HDAC inhibition, its ability to inhibit cancer cell growth, and its potential applications in drug development. However, there are also limitations to its use, including its relatively low water solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-benzyl-4-(2-chlorobenzoyl)morpholine. One area of focus is the development of more potent and selective HDAC inhibitors based on the structure of the compound. Another area of interest is the investigation of the compound's potential applications in other areas of scientific research, such as neurodegenerative diseases and inflammation. Finally, there is a need for further studies to investigate the safety and toxicity of the compound, particularly in animal models.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and limitations, but it has shown promise as a potential candidate for drug development and other scientific applications.

Synthesis Methods

The synthesis of 2-benzyl-4-(2-chlorobenzoyl)morpholine involves the reaction of 2-chlorobenzoyl chloride with benzylamine in the presence of morpholine. This reaction results in the formation of the target compound, which can be purified by recrystallization. The purity and yield of the compound can be optimized by adjusting the reaction conditions and purification methods.

Scientific Research Applications

2-benzyl-4-(2-chlorobenzoyl)morpholine has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the development of new drugs for the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further drug development.

properties

IUPAC Name

(2-benzylmorpholin-4-yl)-(2-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-17-9-5-4-8-16(17)18(21)20-10-11-22-15(13-20)12-14-6-2-1-3-7-14/h1-9,15H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFBHFRSGSJAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=CC=C2Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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